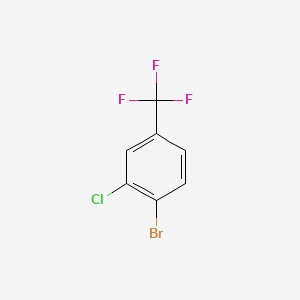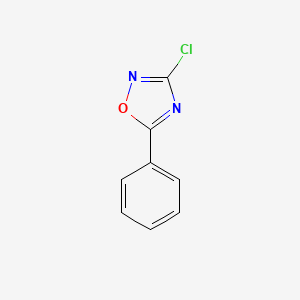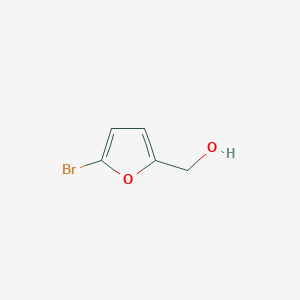
(5-Bromofuran-2-yl)methanol
Übersicht
Beschreibung
(5-Bromofuran-2-yl)methanol is a brominated organic compound that is part of the furan family, characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a bromine atom and a hydroxymethyl group on the furan ring suggests that this compound could be an intermediate or a product in organic synthesis reactions involving furan derivatives.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various methods. One such method involves the condensation of α-bromo ketones with aromatic aldehydes in the presence of K2CO3, which leads to the formation of substituted tetrahydrofuran-3-ones. This reaction proceeds via the initial formation of an α-ketoepoxide, followed by a tandem aldol reaction, cyclization, and dehydration to yield the final product . Although the specific synthesis of this compound is not detailed in the provided papers, the described method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and is often confirmed by X-ray crystallography. For instance, the crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, was determined to be monoclinic with specific cell dimensions and space group. The crystallographic analysis provides detailed information about the arrangement of atoms within the crystal lattice and the geometry of the molecule . This type of analysis is crucial for understanding the physical and chemical properties of the compound, as well as its reactivity.
Chemical Reactions Analysis
Furan derivatives are known to participate in various chemical reactions due to the reactive nature of the furan ring and the presence of substituents such as bromine and hydroxyl groups. The bromine atom, in particular, can act as a good leaving group or be involved in electrophilic aromatic substitution reactions. The hydroxymethyl group can undergo oxidation, reduction, and serve as a nucleophile in condensation reactions. While the specific reactions of this compound are not discussed in the provided papers, the general reactivity patterns of similar compounds suggest a wide range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the bromine and hydroxymethyl substituents on the furan ring. These properties include solubility in various solvents, boiling and melting points, and reactivity towards different chemical reagents. The crystallographic data of a related compound indicate high precision in determining these properties, which are essential for the practical application and handling of the compound . The density, crystal system, and space group are also part of the physical characteristics that can be determined through X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Antibacterial Agents
A study highlighted the synthesis of new compounds derived from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, using various halogen-containing compounds, including bromoacetone and chloroacetic acid. These synthesized compounds demonstrated significant antibacterial activity against various microorganisms, comparable to kanamycin, a broad-spectrum antibiotic. This indicates potential for these derivatives in the development of new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
2. Renewable Chemical Building Blocks
The conversion of 5-(Hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol has been developed, presenting a novel route for producing renewable chemical building blocks. This method does not require a catalyst and operates under mild conditions, demonstrating an efficient way to produce furan-based renewable chemicals from HMF (Green Chemistry, 2010).
3. Organic Synthesis and Functionalization
Research has been conducted on the synthesis of [1-(Silylmethyl)allenyl]methanols from aldehydes, employing (4-bromobut-2-ynyl)trimethylsilane. This method allowed for the efficient creation of (1,3-butadien-2-yl)methanols, showcasing its utility in the field of organic synthesis and functionalization (European Journal of Organic Chemistry, 2010).
4. Photochemical Reactions and Product Studies
A study explored the photochemical reactions of alkyl radicals containing two different beta-leaving groups, providing insights into the formation of olefin cation radicals. This research is significant in the field of photochemistry and offers a deeper understanding of complex chemical reactions (Journal of the American Chemical Society, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLMVPYEVZXIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562028 | |
| Record name | (5-Bromofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27230-58-6 | |
| Record name | (5-Bromofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromofuran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




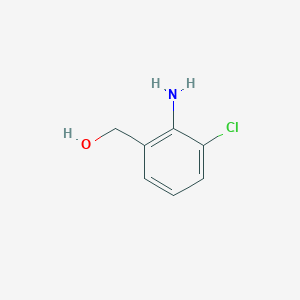
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)
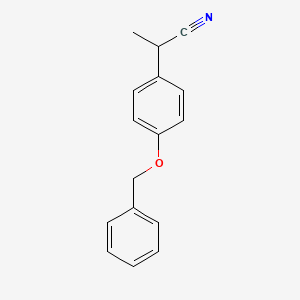
![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
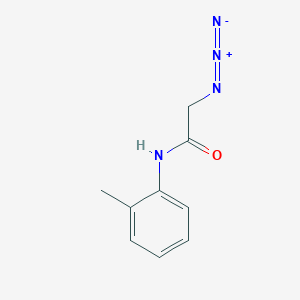
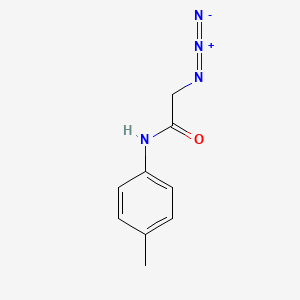
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)
